molecular formula C21H18O3 B5007055 3,4-Dimethoxy-4'-phenylbenzophenone

3,4-Dimethoxy-4'-phenylbenzophenone

Cat. No.: B5007055
M. Wt: 318.4 g/mol
InChI Key: FMPWOXWWPJKAKO-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-4’-phenylbenzophenone is an organic compound with the molecular formula C15H14O3. It is a derivative of benzophenone, characterized by the presence of methoxy groups at the 3 and 4 positions on one phenyl ring and a phenyl group at the 4’ position on the other phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-4’-phenylbenzophenone typically involves the reaction of benzoyl chloride with veratrole (1,2-dimethoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in a solvent like carbon disulfide or dichloromethane under controlled temperature conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 3,4-Dimethoxy-4’-phenylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-4’-phenylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3,4-Dimethoxy-4’-phenylbenzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-4’-phenylbenzophenone involves its interaction with various molecular targets. The compound can act as a UV absorber by absorbing harmful UV radiation and dissipating the energy as heat, thereby protecting the material it is incorporated into. In biological systems, it may interact with cellular components, leading to its observed antimicrobial and anticancer effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dimethoxybenzophenone: Similar structure but with methoxy groups at the 4 positions on both phenyl rings.

    3,4-Dimethoxybenzophenone: Lacks the phenyl group at the 4’ position.

    4-Methoxybenzophenone: Contains only one methoxy group at the 4 position.

Uniqueness

3,4-Dimethoxy-4’-phenylbenzophenone is unique due to the specific positioning of its methoxy groups and the presence of a phenyl group at the 4’ position. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications such as UV absorption and potential biological activities .

Biological Activity

3,4-Dimethoxy-4'-phenylbenzophenone is an organic compound belonging to the benzophenone class, known for its diverse biological activities. This article explores its pharmacological properties, including genotoxicity, anti-inflammatory effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H16O4\text{C}_{17}\text{H}_{16}\text{O}_4

This compound features two methoxy groups and a phenyl group attached to a benzophenone backbone, contributing to its unique biological properties.

Genotoxicity Studies

Genotoxicity refers to the ability of a compound to damage genetic material, which can lead to mutations and cancer. A study utilizing the Vitotox® test assessed the genotoxic potential of various substances, including this compound. The results indicated that this compound did not exhibit significant genotoxic effects at tested concentrations. The criteria for a positive result in the test were not met, suggesting a lower risk for mutagenicity compared to other compounds assessed in the same study .

Anti-inflammatory Properties

Recent research has highlighted the anti-inflammatory effects of related compounds within the benzophenone family. For instance, studies on similar structures have demonstrated their ability to inhibit pro-inflammatory cytokines such as IL-6 and IL-23 in macrophage models. Although specific data on this compound is limited, its structural analogs have shown promise in reducing inflammation by modulating key signaling pathways like NF-κB and MAPK .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound suggest favorable absorption and metabolic stability. Research indicates that compounds with similar 3,4-dimethoxy substitutions exhibit enhanced pharmacokinetic profiles and selectivity for targets such as cathepsin K (Cat K), an important enzyme in bone resorption and potential therapeutic target for osteoporosis .

Case Studies and Research Findings

Study Focus Key Findings
Study on Genotoxicity In vitro testing using Vitotox®No significant genotoxic effects observed.
Anti-inflammatory Activity Inhibition of cytokines in macrophagesRelated compounds showed inhibition of IL-6 and IL-23.
Pharmacokinetics Metabolic stability analysisEnhanced absorption profiles noted for similar compounds.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-23-19-13-12-18(14-20(19)24-2)21(22)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPWOXWWPJKAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3,4-Dimethoxy-4'-phenylbenzophenone was prepared analogously to 3,4,3',4'-tetramethoxybenzophenone using veratrole (2.4 g, 17 mmol), aluminum chloride (2.5 g, 19 mmol) and 4-biphenylcarbonyl chloride (4 g, 18 mmol) with a reaction time of 24 hours at room temperature. The crude product was purified by flash column chromatography (silica gel, 2% ethyl acetate/methylene chloride) to afford 3.86 g (70%) of the product as a white solid: mp 103-104° C.; 1H NMR (CDCl3) δ 7.88-7.84 (m, 2 H), 7.73-7.64 (m, 4 H), 7.52-7.40 (m, 5 H), 6.93-6.90 (m, 1 H), 3.97 (s, 3 H), 3.96 (s, 3 H); 13C NMR (CDCl3) δ 194.9, 152.9, 148.9, 144.5, 139.8, 136.8, 130.2, 130.2, 128.8, 127.9, 127.1, 126.7, 125.2, 112.0, 109.7, 55.9, 55.9; Anal. Calcd for C21H18O3. Theoretical: C, 79.23; H, 5.70. Found: C, 78.91; H, 5.87.
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2.4 g
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4 g
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70%

Synthesis routes and methods II

Procedure details

300 g of veratrole was added dropwise over a period of 30 minutes to a suspension of 300 g of aluminum chloride in 300 ml of methylene chloride, taking care that the internal temperature did not exceed 30° C. Then, 450 g of biphenyl-4-carboxylic acid chloride were added in portions over a period of 30 minutes, while stirring and cooling (internal temperature 20°-25° C.). The resulting mixture was stirred for 4 hours at room temperature and was then poured into a mixture of 2 kg of ice/500 ml of concentrated hydrochloric acid. After the organic phase had been separated, the aqueous phase was extracted twice more with methylene chloride.
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300 g
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300 g
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300 mL
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450 g
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500 mL
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